1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure combining a tetrahydroisoquinoline moiety with a thiophene ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiophene or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving urea derivatives.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-11-8-10(4-3-9(11)5-6-15-13)16-14(19)17-12-2-1-7-20-12/h1-4,7-8H,5-6H2,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYGSXYFOMLPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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